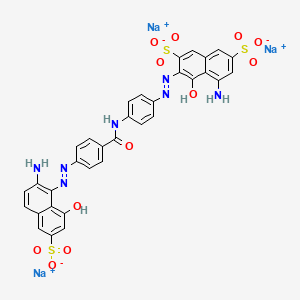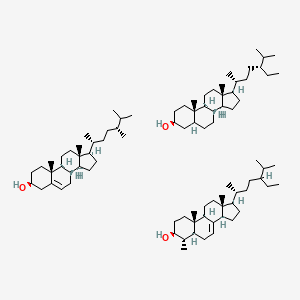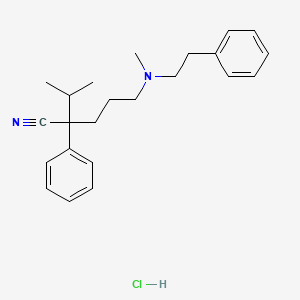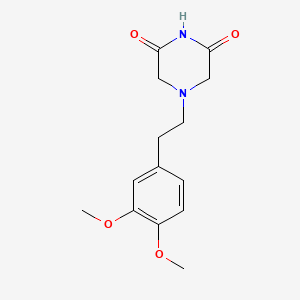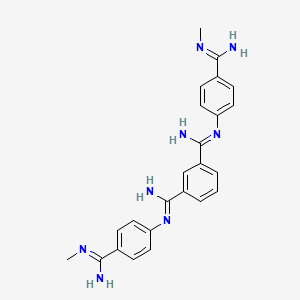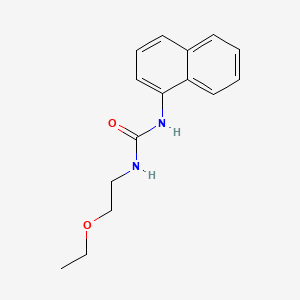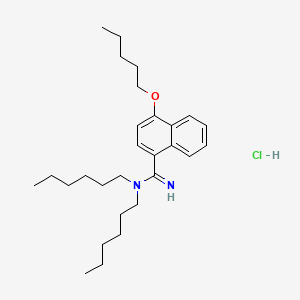
1-(2-Chloroethyl)-3-(2-propylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2-propylphenyl)urea is a synthetic organic compound characterized by the presence of a chloroethyl group and a propylphenyl group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(2-propylphenyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-propylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)-3-(2-propylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the urea backbone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 1-(2-aminoethyl)-3-(2-propylphenyl)urea, while oxidation with potassium permanganate can produce this compound oxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(2-propylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell viability and morphology.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(2-propylphenyl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-(2-propylphenyl)urea can be compared with other similar compounds, such as:
Tris(2-chloroethyl)phosphate (TCEP): Both compounds contain chloroethyl groups, but TCEP is primarily used as a flame retardant, while this compound has broader applications in chemistry and biology.
Tris(1-chloro-2-propyl)phosphate (TCPP): Similar to TCEP, TCPP is used as a flame retardant. it differs in its chemical structure and specific applications compared to this compound.
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea: This compound is structurally similar but contains a chlorophenyl group instead of a propylphenyl group, leading to differences in its chemical properties and applications.
Eigenschaften
CAS-Nummer |
102433-65-8 |
|---|---|
Molekularformel |
C12H17ClN2O |
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-propylphenyl)urea |
InChI |
InChI=1S/C12H17ClN2O/c1-2-5-10-6-3-4-7-11(10)15-12(16)14-9-8-13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
MTIQUCZZTOTSGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC=C1NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






